4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
Description
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is a piperidine derivative featuring a 3,4-dimethoxyphenyl group attached via an ethyl chain to the piperidine ring. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMJADJPNZZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2CCNCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine typically involves the reaction of 3,4-dimethoxyphenylethylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of boron reagents and a palladium catalyst in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine Hydrochloride (CAS 15565-25-0)
- Structure : Differs by a benzyl group at the 4-position of the piperidine ring.
- Pharmacologically, benzyl substitutions are linked to altered receptor binding profiles compared to unsubstituted piperidines .
RP58866 (1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine)
- Structure : Incorporates a chromanyl (benzopyran) group instead of a simple ethyl linker.
- RP58866 is a potent HERG channel blocker (IC₅₀ ~0.3 µM), highlighting the role of aromatic bicyclic moieties in cardiac toxicity .
(−)-(S)-1-[2-(4-Chromanyl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine
- Structure : Stereoisomer with a chromanyl group and (S)-configuration.
- Impact: Stereochemistry significantly affects activity.
Analogues with Phenoxy and Halogen Substituents
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Structure: Replaces the dimethoxyphenyl group with a chlorinated, methylated phenoxy moiety.
- Impact : Chlorine and methyl groups increase electron-withdrawing effects, altering receptor binding kinetics. Such compounds are often explored for antipsychotic or antihistamine applications .
4-[2-(3-Methoxyphenoxy)ethyl]piperidine
- Structure: Contains a monomethoxyphenoxy group instead of 3,4-dimethoxyphenyl.
Analogues with Complex Functional Groups
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Structure : Features acetyl and ester groups, along with multiple aromatic rings.
- Impact : The acetyl group enhances hydrogen-bonding capacity, improving solubility. Such derivatives exhibit antibacterial and antitumor activity (e.g., MIC ~5 µg/mL against S. aureus) .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Pharmacological Activity | Notable Properties |
|---|---|---|---|---|
| 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine | ~277.38 | 3,4-Dimethoxyphenyl, ethyl linker | CNS modulation, HERG inhibition | Moderate logP (~2.5) |
| 4-Benzyl derivative (CAS 15565-25-0) | 375.98 | Benzyl, hydrochloride salt | Potential antipsychotic | High lipophilicity (logP ~3.8) |
| RP58866 | ~383.50 | Chromanyl group | HERG blockade (IC₅₀ ~0.3 µM) | Cardiac toxicity risk |
| 3-Methoxyphenoxy analogue | ~235.33 | 3-Methoxyphenoxy | Adrenergic receptor modulation | Improved solubility |
| Ethyl tetrahydropyridine derivative | ~434.50 | Acetyl, diphenyl, ester | Antibacterial (MIC ~5 µg/mL) | High polarity |
Key Findings and Implications
- HERG Channel Interactions : Chromanyl-containing derivatives (e.g., RP58866) show potent HERG inhibition, necessitating cardiac safety evaluations for drug development .
- Stereochemistry : Enantiomers like the (S)-chromanyl derivative may offer improved target selectivity, reducing off-target effects .
- Substituent Effects : Halogen and methyl groups enhance receptor affinity but may increase toxicity, while ester/acetyl groups improve solubility and antimicrobial activity .
Biological Activity
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.35 g/mol
The compound features a piperidine ring attached to a 3,4-dimethoxyphenyl group, which facilitates various interactions with biological targets. This structural configuration is essential for its pharmacological properties, particularly its ability to modulate enzyme activity and receptor interactions.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Povarov Cycloaddition Reaction : This reaction forms the piperidine ring structure.
- N-furoylation Processes : Used to introduce functional groups that enhance biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities relevant to pharmacology:
- Anticancer Activity : The compound has been studied for its potential as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical targets in cancer therapy. In vitro studies suggest that it may induce cytotoxic effects in cancer cell lines .
- Neuroprotective Effects : Similar piperidine derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in Alzheimer's disease .
- Enzyme Modulation : Its structural characteristics allow it to bind effectively to target proteins, influencing various biochemical pathways involved in disease processes.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of piperidine derivatives, including this compound:
Q & A
Q. How do researchers design in vivo studies to evaluate pharmacokinetics and blood-brain barrier penetration?
- Methodological Answer : Administer the compound intravenously (1–10 mg/kg) in rodent models. Collect plasma/brain samples at timed intervals. Quantify concentrations via LC-MS/MS. Calculate AUC (area under the curve) and brain/plasma ratio. Permeability-glycoprotein (P-gp) inhibition assays assess efflux liability .
Tables for Key Data
Table 1 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Triethylamine, 0°C | 65 | 92 | |
| NaOH, RT | 72 | 89 |
Table 2 : Receptor Binding Affinity
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 120 | Radioligand | |
| DAT | 450 | Fluorescence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
